molecular formula C11H11NO2 B11906609 N-(3-oxo-2,3-dihydro-1H-inden-5-yl)acetamide

N-(3-oxo-2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B11906609
M. Wt: 189.21 g/mol
InChI Key: AZXCAZDYBUNSRH-UHFFFAOYSA-N
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Description

N-(3-oxo-2,3-dihydro-1H-inden-5-yl)acetamide: is an organic compound with the molecular formula C11H11NO2 It is a derivative of indene, a bicyclic hydrocarbon, and features an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-oxo-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of 3-oxo-2,3-dihydro-1H-indene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-oxo-2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(3-oxo-2,3-dihydro-1H-inden-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-oxo-2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: N-(3-oxo-2,3-dihydro-1H-inden-5-yl)acetamide is unique due to its specific combination of the indene core and acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-(3-oxo-1,2-dihydroinden-5-yl)acetamide

InChI

InChI=1S/C11H11NO2/c1-7(13)12-9-4-2-8-3-5-11(14)10(8)6-9/h2,4,6H,3,5H2,1H3,(H,12,13)

InChI Key

AZXCAZDYBUNSRH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(CCC2=O)C=C1

Origin of Product

United States

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